molecular formula C10H11AsO3 B14723793 4-(p-Arsenosophenyl)butyric acid CAS No. 6266-93-9

4-(p-Arsenosophenyl)butyric acid

Cat. No.: B14723793
CAS No.: 6266-93-9
M. Wt: 254.11 g/mol
InChI Key: JKYKCVBYQSRHCA-UHFFFAOYSA-N
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Description

4-(p-Arsenosophenyl)butyric acid is an organoarsenic compound featuring a butyric acid backbone substituted with a phenyl group bearing an arsenoso (AsO) functional group at the para position.

Properties

CAS No.

6266-93-9

Molecular Formula

C10H11AsO3

Molecular Weight

254.11 g/mol

IUPAC Name

4-(4-arsorosophenyl)butanoic acid

InChI

InChI=1S/C10H11AsO3/c12-10(13)3-1-2-8-4-6-9(11-14)7-5-8/h4-7H,1-3H2,(H,12,13)

InChI Key

JKYKCVBYQSRHCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)O)[As]=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(p-Arsenosophenyl)butyric acid typically involves the reaction of 4-bromobutyric acid with sodium arsenite in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-BrC4H7COOH+Na3AsO34-(p-Arsenosophenyl)butyric acid+NaBr\text{4-BrC}_4\text{H}_7\text{COOH} + \text{Na}_3\text{AsO}_3 \rightarrow \text{4-(p-Arsenosophenyl)butyric acid} + \text{NaBr} 4-BrC4​H7​COOH+Na3​AsO3​→4-(p-Arsenosophenyl)butyric acid+NaBr

Industrial Production Methods: Industrial production of 4-(p-Arsenosophenyl)butyric acid involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields

Comparison with Similar Compounds

4-(p-Iodophenyl)butyric Acid

  • Structure : A phenyl ring with an iodine substituent at the para position, linked to a butyric acid chain.
  • Applications :
    • Preclinical studies demonstrate its use in fibroblast activation protein (FAP)-targeted radionuclide therapy. When conjugated with FAP inhibitors, it showed prolonged blood retention and tumor growth inhibition, with negligible side effects .
  • Key Findings :
    • Compared to Evans Blue conjugates, 4-(p-iodophenyl)butyric acid exhibited higher blood retention (critical for sustained therapeutic action) but lower kidney retention, suggesting improved safety .

4-Phenylbutyric Acid

  • Structure : A simple phenyl-substituted butyric acid.
  • Applications :
    • Widely used as a histone deacetylase (HDAC) inhibitor in cancer research and for treating urea cycle disorders .
  • Key Properties :
    • Acts as a chemical chaperone to reduce endoplasmic reticulum stress. Its lack of complex substituents enhances metabolic stability compared to halogenated analogs .

4-(2,4-Dichlorophenoxy)butyric Acid (2,4-DB)

  • Structure: A phenoxy group with chlorine substituents at positions 2 and 4, attached to butyric acid.
  • Applications :
    • Herbicide used in agriculture.
  • Environmental Behavior :
    • Degraded by Phytophthora megasperma via oxidative pathways, with metabolites identified in soybean and cocklebur .
    • Activated sludge treatment achieves removal rates up to 99.5%, though persistence in wastewater varies with microbial activity .

4-(3-Indolyl)butyric Acid (IBA)

  • Structure : An indole-substituted butyric acid.
  • Applications :
    • Phytohormone used to promote root growth in horticulture.
  • Regulatory Status :
    • Residues in fruits and vegetables are consistently below EU maximum limits (MRLs), indicating low bioaccumulation risk .

4-(4-Aminophenyl)butyric Acid

  • Structure: A para-aminophenyl-substituted butyric acid.
  • Applications: Intermediate in pharmaceutical synthesis; the amino group enables conjugation with targeting ligands or radionuclides .

4-(4-Fluorobenzoyl)butyric Acid

  • Structure : A fluorinated benzoyl-substituted butyric acid.
  • Properties :
    • The electron-withdrawing fluorine atom enhances acidity (pKa ~3.5) and influences solubility in organic solvents .

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituent Key Applications Notable Properties
4-(p-Arsenosophenyl)butyric acid AsO-phenyl Potential targeted therapy High reactivity due to AsO; possible toxicity
4-(p-Iodophenyl)butyric acid I-phenyl Radionuclide therapy High blood retention; tumor inhibition
4-Phenylbutyric acid Phenyl HDAC inhibition Metabolic stability; low toxicity
2,4-DB 2,4-Cl-phenoxy Herbicide Biodegradable; 99.5% removal in sludge
IBA 3-Indolyl Plant growth regulator Low residue in crops

Table 2: Pharmacokinetic and Environmental Data

Compound Half-Life (Blood) Removal Efficiency (%) Toxicity Notes
4-(p-Iodophenyl)butyric acid Prolonged N/A Negligible side effects
2,4-DB Days to weeks 99.5 Moderate ecotoxicity
IBA Hours >95 Non-toxic at MRLs

Research Findings and Trends

  • Targeted Therapy: Halogenated analogs like 4-(p-iodophenyl)butyric acid show promise in oncology due to enhanced tumor retention . The arsenoso variant could leverage similar targeting mechanisms but requires dosimetry studies to mitigate arsenic toxicity.
  • Environmental Impact: Chlorinated phenoxy derivatives (e.g., 2,4-DB) highlight the trade-off between efficacy and environmental persistence. The arsenoso group may pose greater ecological risks, necessitating advanced degradation strategies .

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